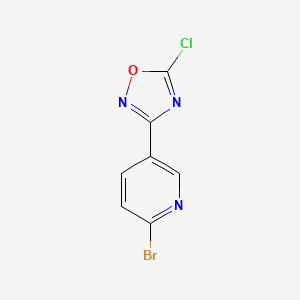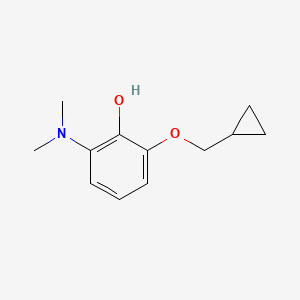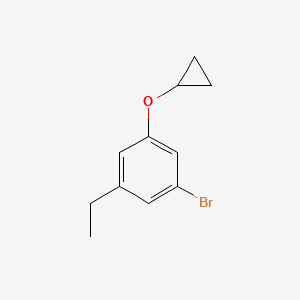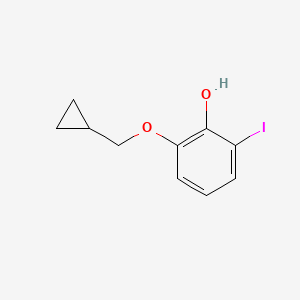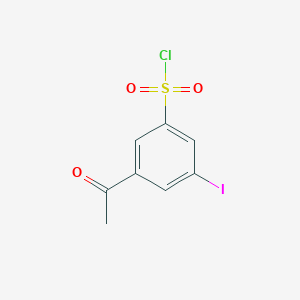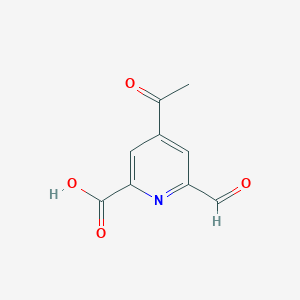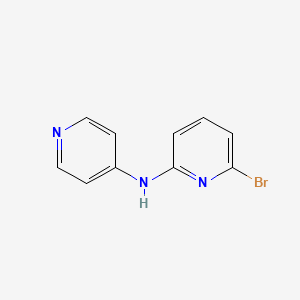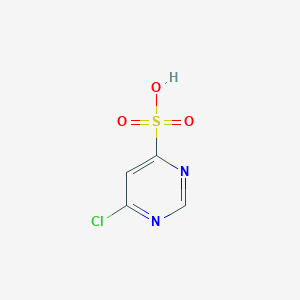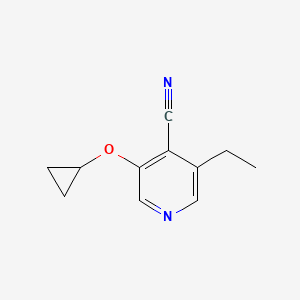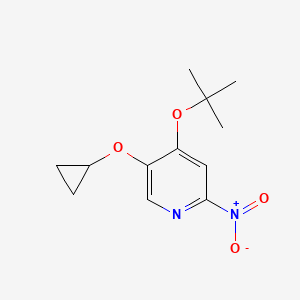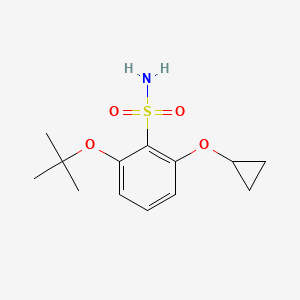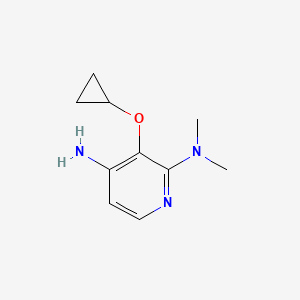
3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,4-DIAMINE: is an organic compound with the molecular formula C10H15N3O It consists of a pyridine ring substituted with a cyclopropoxy group at the 3-position and two dimethylamino groups at the 2- and 4-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,4-DIAMINE typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl halides and appropriate nucleophiles.
Dimethylation: The dimethylamino groups can be introduced through alkylation reactions using dimethylamine and suitable alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to obtain high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the dimethylamino groups, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where the cyclopropoxy or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced analogs with modified pyridine rings or dimethylamino groups.
Substitution Products: Compounds with new functional groups replacing the original substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Biochemical Probes: It can be used as a probe to study biological pathways and interactions.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways.
Pharmacological Studies: It can be used in pharmacological studies to understand its effects on biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Chemical Manufacturing: It serves as an intermediate in the production of various chemicals.
Wirkmechanismus
The mechanism of action of 3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Vergleich Mit ähnlichen Verbindungen
3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,4-DIAMINE: Similar in structure but with different substituents.
3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,4-DIAMINE: Analogous compounds with variations in the cyclopropoxy or dimethylamino groups.
Uniqueness:
Structural Features: The presence of both cyclopropoxy and dimethylamino groups in the same molecule is unique, providing distinct chemical and biological properties.
Reactivity: The compound’s reactivity profile is influenced by its unique substituents, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H15N3O |
|---|---|
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-N,2-N-dimethylpyridine-2,4-diamine |
InChI |
InChI=1S/C10H15N3O/c1-13(2)10-9(14-7-3-4-7)8(11)5-6-12-10/h5-7H,3-4H2,1-2H3,(H2,11,12) |
InChI-Schlüssel |
LISVSBOLVYXPGC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=CC(=C1OC2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


